5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Description
Synthesis Analysis
The synthesis of 5-amino-1,2,3-triazole-4-carboxylates, closely related to 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide, has been achieved through ruthenium-catalyzed cycloaddition reactions. This method offers a regiocontrolled approach to prepare the desired triazole derivatives, providing a foundation for the synthesis of triazole-containing compounds with potential biological activities, including HSP90 inhibitors (Ferrini et al., 2015).
Molecular Structure Analysis
The molecular structure of similar triazole derivatives has been explored through various analytical techniques. For instance, the crystal structure of 5-Phenyl-[1,2,3]triazolo[1,5-b][1,2,4]triazine-3-carboxamide has been determined, showcasing the Dimroth rearrangement phenomena, which is significant for understanding the structural dynamics of triazole compounds (L'abbé et al., 2010).
Chemical Reactions and Properties
The chemistry of 5-amino-1,2,3-triazole derivatives is rich and versatile, allowing for a variety of chemical transformations. For example, condensation reactions with acetamidines lead to the formation of 2-substituted 8-azapurin-6-ones, demonstrating the reactivity of triazole carboxamides toward forming nucleoside analogs and other heterocyclic structures (Albert & Trotter, 1979).
Physical Properties Analysis
The physical properties of 5-amino-1H-[1,2,4]triazole derivatives have been extensively studied. These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications. The acetylation reactions and subsequent structural analysis provide insights into their reactivity and stability, contributing to the broader knowledge of triazole chemistry (Dzygiel et al., 2004).
Chemical Properties Analysis
The chemical properties of 5-amino-1,2,3-triazole derivatives, such as their ability to undergo Dimroth rearrangement and form various substituted products, underline the synthetic versatility of these compounds. Such properties enable the design and synthesis of compounds with tailored functionalities for specific applications, including the development of new pharmaceutical agents (Albert, 1973).
Scientific Research Applications
Antimicrobial Properties
5-Amino-1-methyl-1H-1,2,3-triazole-4-carboxamide has been identified as a compound with significant antimicrobial activities. A study synthesized a series of 1H-1,2,3-triazole-4-carboxamides, including 5-amino-1H-1,2,3-triazole-4-carboxamide, and evaluated their antimicrobial properties against various pathogens. The compound demonstrated selective action and notably active against pathogenic yeast Candida albicans, showing potential as an antimicrobial agent (Pokhodylo et al., 2021).
Chemical Synthesis and Modification
The compound has been a subject of interest in chemical synthesis and modification studies. A research exploring the synthesis of V-triazolo(4,5-d)pyrimidines from 1,2,3-triazoles, including 4-amino-1-methyl-1H-1,2,3-triazole-5-carboxamide, provided insights into the formation of various derivatives and their properties. This study contributes to understanding the chemical behavior and potential applications of triazole derivatives in different fields (Albert & Taguchi, 1972).
Applications in Experimental Biology
4-Amino-1,2,3-triazoles, including 4-amino-1-methyl-1,2,3-triazole, have been highlighted for their unique properties in experimental biology. These compounds have been valuable in inhibiting specific biological processes, potentially contributing to research in areas such as biochemistry and pharmacology (Albert, 1986).
Peptidomimetics and Biologically Active Compounds
The compound's potential in the preparation of peptidomimetics or biologically active compounds has been explored. A study developed a protocol for the synthesis of a protected version of this triazole amino acid, which is useful in creating triazole-containing dipeptides and compounds with biological activity, such as HSP90 inhibitors (Ferrini et al., 2015).
properties
IUPAC Name |
5-amino-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c1-9-3(5)2(4(6)10)7-8-9/h5H2,1H3,(H2,6,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLWYSGGQFFAOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363523 |
Source
|
Record name | 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide | |
CAS RN |
20419-66-3 |
Source
|
Record name | 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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